molecular formula C19H22N4O4S B11202482 2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B11202482
M. Wt: 402.5 g/mol
InChI Key: ZSBUFKHDLXUCLC-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic compound belonging to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a dimethylbenzyl group, and a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Fusing the Triazole and Pyridine Rings: The triazole ring is then fused with a pyridine ring through a condensation reaction.

    Introduction of the Dimethylbenzyl Group: The dimethylbenzyl group is introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Morpholinosulfonyl Group: The morpholinosulfonyl group is added through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole-pyridine structure but differ in the substituents attached to the rings.

    [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based Compounds: These compounds have a fused tetrazine ring, which imparts different chemical properties and applications.

Uniqueness

2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its morpholinosulfonyl group, in particular, may enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C19H22N4O4S/c1-14-3-4-15(2)16(11-14)12-23-19(24)22-13-17(5-6-18(22)20-23)28(25,26)21-7-9-27-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3

InChI Key

ZSBUFKHDLXUCLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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